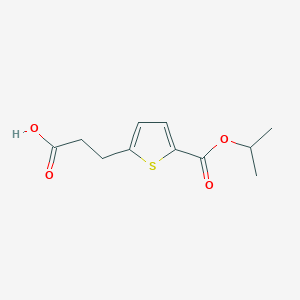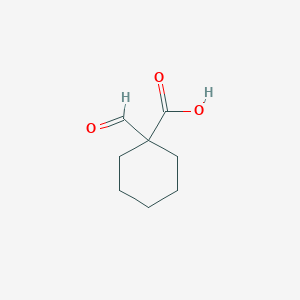
1-Formylcyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Formylcyclohexane-1-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a formyl group (-CHO) and a carboxylic acid group (-COOH) attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Formylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of cyclohexane derivatives. For instance, the oxidation of 1-formylcyclohexane using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of cyclohexane in the presence of specific catalysts and controlled reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Formylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxyl group (-OH) using reducing agents like sodium borohydride (NaBH₄).
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Alcohols (for esterification), amines (for amidation), thionyl chloride (SOCl₂) for conversion to acid chlorides
Major Products:
Oxidation: 1,1-Cyclohexanedicarboxylic acid.
Reduction: 1-Hydroxycyclohexane-1-carboxylic acid.
Substitution: Esters, amides, and acid chlorides
Aplicaciones Científicas De Investigación
1-Formylcyclohexane-1-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-formylcyclohexane-1-carboxylic acid involves its reactivity due to the presence of both the formyl and carboxylic acid groups. These functional groups can participate in various chemical reactions, such as nucleophilic acyl substitution, which is a key pathway in the formation of esters, amides, and other derivatives . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
1-Formylcyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
4-Formylcyclohexanecarboxylic acid: Similar structure but with the formyl group at a different position on the cyclohexane ring.
1-Phenyl-1-cyclohexanecarboxylic acid: Contains a phenyl group instead of a formyl group, leading to different reactivity and applications.
1-Aminocyclopropane-1-carboxylic acid: A smaller ring structure with an amino group, used in different biological pathways.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical reactivity, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
1-formylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-6-8(7(10)11)4-2-1-3-5-8/h6H,1-5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUDDKWYGSCYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-1-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one](/img/structure/B13891945.png)
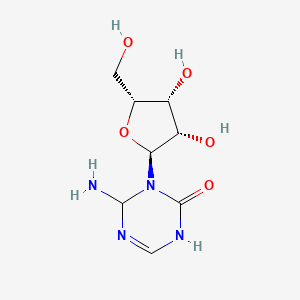

![5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B13891974.png)
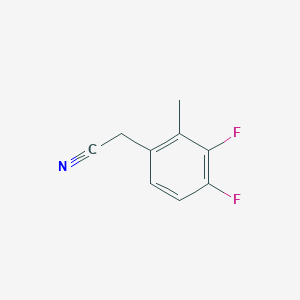
![1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13891989.png)
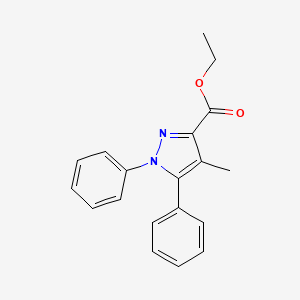

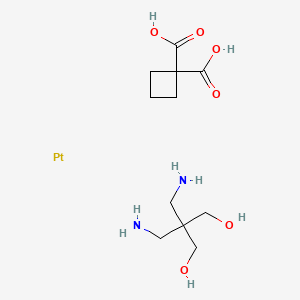
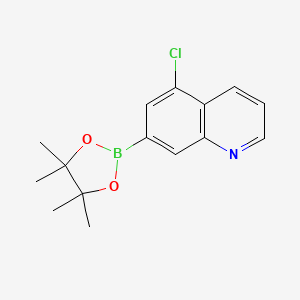
![2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B13892004.png)
![{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanamine](/img/structure/B13892007.png)
